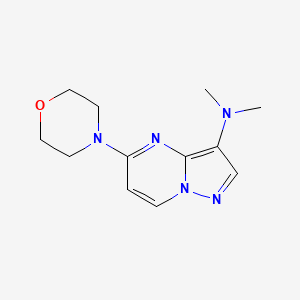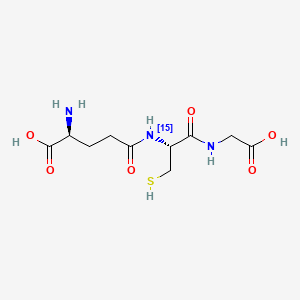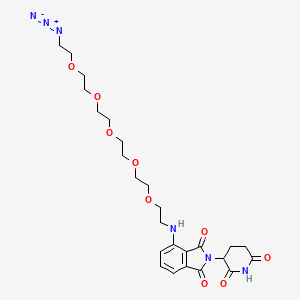
Pomalidomide-peg5-C2-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-peg5-C2-azide is a compound that incorporates the pomalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker with an azide group. This compound is primarily used in proteolysis-targeting chimeras (PROTAC) technology, which is a method for targeted protein degradation. The azide group enables click chemistry with alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-peg5-C2-azide involves several steps:
Formation of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent.
PEGylation: The pomalidomide is then linked to a PEG chain through a series of reactions involving the activation of the carboxyl group and subsequent coupling with the PEG chain.
Azide Introduction: The terminal hydroxyl group of the PEG chain is converted to an azide group using azidation reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Types of Reactions:
Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: This reaction does not require a catalyst and can proceed under mild conditions.
Major Products:
科学的研究の応用
Pomalidomide-peg5-C2-azide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs for targeted protein degradation.
Biology: The compound is employed in studying protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: this compound is used in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
Industry: The compound is utilized in the development of diagnostic tools and therapeutic agents.
作用機序
Pomalidomide-peg5-C2-azide exerts its effects through the following mechanisms:
類似化合物との比較
Pomalidomide-PEG2-C2-azide: This compound has a shorter PEG linker and is used for similar applications.
Pomalidomide-PEG3-azide: This variant has a different PEG linker length and is also used in PROTAC technology.
Pomalidomide-C6-PEG1-C3-PEG1-butyl azide: This compound has a more complex linker structure and is used for specific protein degradation applications.
Uniqueness: Pomalidomide-peg5-C2-azide is unique due to its specific PEG linker length and the presence of an azide group, which allows for versatile click chemistry applications. This makes it highly suitable for the synthesis of diverse PROTACs and other functional molecules .
特性
分子式 |
C25H34N6O9 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N6O9/c26-30-28-7-9-37-11-13-39-15-17-40-16-14-38-12-10-36-8-6-27-19-3-1-2-18-22(19)25(35)31(24(18)34)20-4-5-21(32)29-23(20)33/h1-3,20,27H,4-17H2,(H,29,32,33) |
InChIキー |
GQNYHWLPMGECRM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
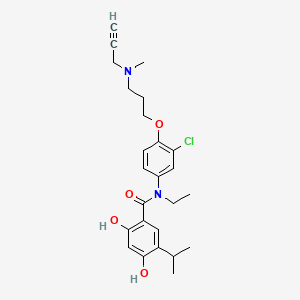
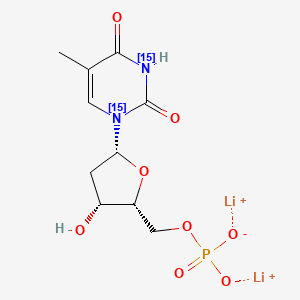


![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)

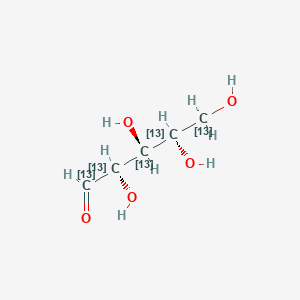
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
